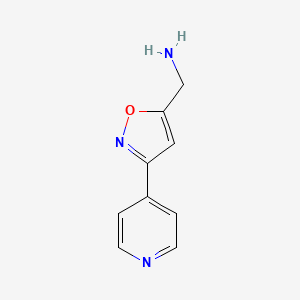

1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine

Description

Contextualizing Isoxazole (B147169) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research

The Role of Isoxazole Scaffolds in Synthetic and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its unique electronic and structural features make it a versatile building block in the design of new therapeutic agents. researchgate.netbohrium.com The inclusion of the isoxazole moiety can enhance a molecule's physicochemical properties, potentially leading to improved efficacy, better pharmacokinetic profiles, and reduced toxicity. daneshyari.com

The structural characteristics of isoxazole allow for multiple non-covalent interactions, such as hydrogen bonding (via the nitrogen and oxygen atoms acting as acceptors), and π-π stacking, which are crucial for molecular recognition and binding to biological targets. daneshyari.com Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nih.govrsc.org This wide range of activities stems from the ability of the isoxazole core to interact with a diverse array of protein targets. researchgate.netdaneshyari.com

Table 1: Examples of Marketed Drugs Featuring an Isoxazole Scaffold

| Drug Name | Therapeutic Use |

| Sulfisoxazole | Antibiotic (urinary tract infections) daneshyari.com |

| Risperidone | Antipsychotic (schizophrenia, bipolar disorder) nih.govdaneshyari.com |

| Leflunomide | Disease-Modifying Antirheumatic Drug (DMARD) nih.govdaneshyari.com |

| Valdecoxib | Non-Steroidal Anti-inflammatory Drug (NSAID) nih.gov |

| Zonisamide | Anticonvulsant (epilepsy) nih.gov |

Significance of Pyridine Moieties in Biological Systems and Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural units in pharmaceutical and biological chemistry. nih.govrsc.org It is a core component of essential biological molecules, such as the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to metabolic redox reactions. nih.govrsc.org

In drug design, the incorporation of a pyridine moiety is a common strategy to modulate a compound's biological and physical properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be critical for binding to target enzymes or receptors. nih.gov Compared to its carbocyclic analog, benzene, pyridine is more polar and has different electronic properties, which can be exploited to fine-tune receptor interactions. nih.gov The presence of a pyridine ring in a drug molecule has been shown to improve metabolic stability, cellular permeability, potency, and protein-binding characteristics. rsc.orgnih.gov As a result, pyridine-based scaffolds are found in a wide range of therapeutic agents with diverse clinical applications. nih.govijnrd.org

Table 2: Examples of Marketed Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Use |

| Isoniazid | Antibiotic (tuberculosis) nih.gov |

| Omeprazole | Proton Pump Inhibitor (acid reflux, ulcers) nih.gov |

| Abiraterone | Anticancer (prostate cancer) nih.gov |

| Imatinib | Anticancer (leukemia) rsc.org |

| Piroxicam | Non-Steroidal Anti-inflammatory Drug (NSAID) nih.gov |

The Methanamine Functional Group as a Strategic Element in Molecular Design

The methanamine group (-CH₂NH₂), the simplest primary alkylamine functionality, serves as a crucial and versatile building block in organic synthesis and molecular design. youtube.comnih.gov It is fundamentally a methyl group attached to an amino group. youtube.com This functional group is highly valuable for several reasons.

Firstly, it acts as a flexible linker, connecting different parts of a molecule, such as two cyclic systems. Secondly, the primary amine is a key site for chemical reactions, acting as a potent nucleophile and a base. youtube.com This reactivity allows for the straightforward synthesis of a wide array of derivatives, including amides, sulfonamides, and secondary or tertiary amines, enabling systematic exploration of structure-activity relationships (SAR).

From a pharmacodynamic perspective, the amino group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Under physiological pH, the methanamine group is often protonated to form a positively charged ammonium (B1175870) ion (-CH₂NH₃⁺), which can form strong ionic bonds or salt bridges with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. This charged interaction can significantly enhance binding affinity and selectivity.

Strategic Rationale for Investigating the 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine Scaffold

The decision to synthesize and study the this compound scaffold is rooted in a deliberate strategy of chemical hybridization. This approach aims to create a novel molecule that not only combines the favorable attributes of its components but also exhibits unique properties arising from their specific arrangement.

Bridging Structural Motifs: Synergistic Effects of Isoxazole-Pyridine Linkage

The direct linkage of a pyridine ring at the 3-position and a methanamine group at the 5-position of an isoxazole ring creates a rigid and well-defined molecular framework. The isoxazole acts as a stable, five-membered linker that dictates the spatial orientation of the appended pyridine and methanamine functionalities. This structural rigidity is often advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

The electronic properties of the two interconnected aromatic heterocycles are mutually influential. The electron-deficient nature of the pyridine ring can affect the electron density of the isoxazole, and vice versa. This electronic interplay can modulate the pKa of the pyridine nitrogen and the reactivity of both ring systems. The combination of these two distinct heterocyclic systems, both of which are known to be "privileged scaffolds" in medicinal chemistry, offers the potential for synergistic or additive effects, where the final compound may interact with biological targets in a manner that is distinct from either component alone. researchgate.netbeilstein-journals.org Research into fused isoxazolo[4,5-b]pyridines has highlighted the biological potential of combining these two rings, with derivatives showing activities such as antibacterial and anticancer effects. beilstein-journals.org

Hypothesized Reactivity and Molecular Interaction Profiles

The molecular structure of this compound suggests a rich profile of potential non-covalent interactions and chemical reactivity.

Molecular Interaction Profile:

Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the isoxazole ring can all act as hydrogen bond acceptors. daneshyari.com The primary amine of the methanamine group is a potent hydrogen bond donor.

Ionic Interactions: The basic nitrogen of the pyridine and, more significantly, the primary amine of the methanamine group can be protonated at physiological pH. The resulting positive charge would allow for strong electrostatic or ionic interactions with negatively charged pockets in target proteins.

π-π Stacking: Both the pyridine and isoxazole rings are aromatic and capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site.

Reactivity Profile:

Amine Group: The primary amine is the most reactive site, behaving as a nucleophile. It can be expected to react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides, sulfonamides, and secondary/tertiary amines, respectively.

Pyridine Ring: The pyridine nitrogen is basic and can be alkylated or oxidized. Electrophilic substitution on the pyridine ring is generally difficult but can occur under harsh conditions.

Isoxazole Ring: The isoxazole ring is a relatively stable aromatic system. However, the N-O bond is its weakest point and can be cleaved under certain conditions, such as reductive cleavage (e.g., using catalytic hydrogenation), which can open the ring. nih.gov

This combination of features makes the this compound scaffold a compelling candidate for further investigation in chemical and biological research.

Historical Context of Related Heterocyclic Amines in Chemical Research

Heterocyclic amines, compounds featuring a ring structure with at least one non-carbon atom and an amine group, have a rich history in chemical and medical research. Their significance stems from their widespread presence in nature (e.g., alkaloids, nucleic acids) and their successful application in synthetic drugs. The isoxazole ring, a key component of the title compound, has been a subject of interest for decades due to its versatile synthesis and the broad spectrum of biological activities its derivatives exhibit. daneshyari.com

Research into isoxazole-containing compounds has led to the development of drugs with applications as anti-inflammatory, antimicrobial, and anticancer agents. daneshyari.comresearchgate.net Similarly, the pyridine ring, another fundamental heterocyclic structure, is a cornerstone in medicinal chemistry, lending specific physicochemical properties to molecules that can enhance their efficacy and pharmacokinetic profiles. researchgate.net

The strategic synthesis of hybrid molecules combining these heterocycles is a modern approach in drug discovery. An important method for creating the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with an alkyne. nih.gov This method provides a reliable route to complex molecules like the pyridinyl-isoxazole scaffold.

Recent studies on related pyridin-4-yl isoxazole derivatives have demonstrated their potential as potent bioactive agents. For instance, research on coumarin–isoxazole–pyridine hybrids has explored their role as anti-inflammatory agents through the inhibition of enzymes like soybean lipoxygenase (sLOX). In these studies, a 4-pyridyl derivative demonstrated significant inhibitory activity, highlighting the potential of this specific structural arrangement. nih.gov The broad therapeutic potential of pyridine and isoxazole derivatives continues to drive research into new chemical entities for various diseases. researchgate.netontosight.ai

Interactive Data Tables

Table 1: Biological Activities of Related Isoxazole-Pyridine Structures

| Compound Class | Investigated Biological Activity | Potential Application | Reference |

| Isoxazole-Pyridine Hybrids | Anti-inflammatory (Lipoxygenase Inhibition) | Inflammatory Diseases | nih.gov |

| Isoxazole Derivatives | Anticancer, Antimicrobial, Antiviral | Cancer, Infectious Diseases | daneshyari.comresearchgate.net |

| Pyridine Derivatives | Anticancer, Antifungal, Antiviral | Cancer, Infectious Diseases | researchgate.net |

| Isoxazole-Pyridine Hybrids | Anti-acetylcholinesterase, Antioxidant | Neurodegenerative Diseases | nih.gov |

| Pyrazolo[3,4-b]pyridine-Isoxazole Hybrids | Anticancer | Cancer Therapy | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

(3-pyridin-4-yl-1,2-oxazol-5-yl)methanamine |

InChI |

InChI=1S/C9H9N3O/c10-6-8-5-9(12-13-8)7-1-3-11-4-2-7/h1-5H,6,10H2 |

InChI Key |

PPUYOLIMIXVNTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=C2)CN |

Origin of Product |

United States |

Chemical Reactivity, Functionalization, and Derivatization Studies

Reactivity Profiles of the Methanamine Functional Group

The methanamine group, a primary amine, is a key site for nucleophilic reactions, allowing for a wide array of chemical modifications.

The lone pair of electrons on the nitrogen atom of the methanamine group confers significant nucleophilic character, making it readily reactive with various electrophiles. Acylation reactions, for instance, proceed efficiently with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

| Acetyl chloride | N-((3-(pyridin-4-yl)isoxazol-5-yl)methyl)acetamide |

| Benzoyl chloride | N-((3-(pyridin-4-yl)isoxazol-5-yl)methyl)benzamide |

| Acetic anhydride | N-((3-(pyridin-4-yl)isoxazol-5-yl)methyl)acetamide |

The reactivity of the amine can be modulated by the reaction conditions. For instance, in the synthesis of sulfanilamide, a related amine, the reactivity of the amino group is controlled to achieve selective substitution.

The methanamine group can undergo alkylation with alkyl halides to yield secondary and tertiary amines. However, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts.

A more controlled method for introducing alkyl groups is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 2: Reductive Amination Reactions

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH₄ | N-methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine |

| Acetone | NaBH(OAc)₃ | N-isopropyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine |

The methanamine functional group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield imines or oximes, while stronger oxidizing agents can lead to the cleavage of the C-N bond.

Conversely, while the methanamine group itself is in a reduced state, the pyridine (B92270) and isoxazole (B147169) rings can potentially undergo reduction under specific conditions, although this is less commonly explored in the context of derivatization of this specific amine.

Chemical Transformations of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org When such reactions do occur, they typically require harsh conditions and proceed primarily at the 3- and 5-positions. The presence of the isoxazole substituent at the 4-position further influences the regioselectivity of these reactions.

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to the corresponding N-oxide. The N-oxide is more susceptible to electrophilic attack, and the oxide can be subsequently removed by reduction. wikipedia.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 2-, 4-, or 6-positions. stackexchange.com In the case of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine, the isoxazole ring acts as a substituent, and its electronic effect will influence the susceptibility of the pyridine ring to nucleophilic attack. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring as the negative charge of the intermediate can be stabilized by the nitrogen atom. stackexchange.com

Research on related isoxazolo[4,3-b]pyridines has shown that the reactivity of the condensed pyridine ring is dependent on the nature of its substituents. nih.gov For instance, the presence of a nitro group can render the pyridine ring highly electrophilic and prone to nucleophilic addition. nih.gov While the target compound does not have a fused ring system, the electronic properties of the isoxazole ring will similarly influence the reactivity of the attached pyridine.

Derivatization and Functionalization of the Isoxazole Nucleus

The isoxazole ring is a versatile heterocyclic motif in organic synthesis and medicinal chemistry. researchgate.netnih.govnih.gov It behaves as an aromatic system but contains a labile N-O bond, which can be cleaved under specific reductive or basic conditions. researchgate.net This unique feature allows the isoxazole to serve as a stable platform for derivatization or as a masked precursor for various difunctionalized compounds like 1,3-dicarbonyls or enaminoketones. researchgate.net

In the title compound, the C3 position is substituted with a pyridine ring and the C5 position bears a methanamine group. The primary sites for further functionalization on the isoxazole ring itself are the C4 position and the exocyclic aminomethyl group at C5. The protons at the C4 position of an isoxazole ring can be abstracted by a strong base, allowing for the introduction of various electrophiles.

Recent studies have demonstrated the direct C-H arylation of isoxazoles at the C4 and C5 positions. For instance, palladium-catalyzed C4,C5-diarylation of ethyl isoxazole-3-carboxylate has been achieved via a double C-H bond functionalization, providing a one-pot synthesis for previously hard-to-access derivatives. researchgate.net Although the C3 and C5 positions in the title compound are already substituted, this methodology highlights the reactivity of the C4 position towards palladium-catalyzed C-H activation. researchgate.net The C5 position is also known to be reactive; studies on 3-(pyridin-3-yl)isoxazol-5(4H)-one show that the C4 position can react with aryl aldehydes, indicating the potential for condensation reactions. researchgate.net

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures, and it has been applied to the synthesis of isoxazole-containing systems. nuph.edu.ua For this compound to be a substrate for RCM, it would first need to be functionalized with at least two terminal alkene moieties. For instance, N-allylation of the primary amine followed by the introduction of another allyl group elsewhere in the molecule could create a suitable diene precursor. The subsequent RCM reaction, typically catalyzed by a ruthenium-carbene complex, would then form a new ring fused to the original structure. nuph.edu.uaresearchgate.net

Conversely, the isoxazole ring itself can undergo ring-opening reactions. researchgate.net This is often achieved by cleavage of the weak N-O bond, which can be triggered by various conditions, including reduction, base treatment, or photochemical methods. researchgate.neteurekaselect.com For example, electrochemical and yeast-catalyzed N-O bond cleavage has been reported for isoxazoles bearing an electron-withdrawing group at the C4-position. rsc.org A rhodium carbenoid-induced ring expansion of isoxazoles can lead to the formation of highly functionalized pyridines, representing a conceptually novel transformation. nih.gov This reactivity allows isoxazoles to be used as synthons for other complex structures.

Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized substrates, thus improving atom economy. researchgate.net Significant progress has been made in the C-H functionalization of both pyridines and isoxazoles.

For the pyridine moiety, C-H functionalization is challenging due to the ring's electron-deficient nature. researchgate.net However, various catalytic systems have been developed to achieve regioselective functionalization. nih.gov Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond (typically at the ortho position), is a common strategy. The nitrogen atom of the pyridine ring itself can serve as a directing group, favoring functionalization at the C2 and C6 positions. nih.gov

For the isoxazole nucleus, direct C-H arylation has been demonstrated. researchgate.net Palladium catalysis has been successfully employed for the C4-arylation of 3,5-disubstituted isoxazoles and even the C4,C5-diarylation of ethyl isoxazole-3-carboxylate. researchgate.net These methods provide a direct route to poly-substituted isoxazoles from simple precursors. researchgate.net The applicability of these conditions to this compound would primarily target the C4 position of the isoxazole ring.

| Heterocycle | Position(s) Functionalized | Reaction Type | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Pyridine | C3 / C5 | Alkenylation | [Ru(p-cymene)Cl₂]₂, AgSbF₆, PivOH | nih.gov |

| Pyridine | C3 / C5 | Etherification | Cu(OAc)₂, Ag₂CO₃ | nih.gov |

| Isoxazole | C4 and C5 | Diarylation | Pd(OAc)₂, KOAc | researchgate.net |

| Isoxazole | C5 | Mono-arylation | PdCl₂(MeCN)₂, DPPBz, AgF | researchgate.net |

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of three distinct structural motifs—a pyridine ring, an isoxazole ring, and a primary aminomethyl group—in this compound makes chemoselectivity and regioselectivity critical considerations in its derivatization.

Chemoselectivity: A given reagent could potentially react with the pyridine nitrogen, the isoxazole ring, or the primary amine. For example, acylation or alkylation reactions would likely target the highly nucleophilic primary amine first, unless it is protected. The pyridine nitrogen is less nucleophilic but can be quaternized or act as a ligand for metal catalysts. The isoxazole ring itself is generally stable but can be opened under specific reductive conditions. researchgate.net Selective functionalization requires careful choice of reagents and reaction conditions.

Regioselectivity: In C-H activation reactions, multiple C-H bonds are available for functionalization. On the pyridine ring, electronic effects and directing groups determine the site of reaction. Without a strong directing group, functionalization of 4-substituted pyridines can lead to mixtures of 2-, 3-, and 5-substituted products. nih.gov On the isoxazole ring, the C4-H is the only available position for substitution. Therefore, a reaction targeting the isoxazole C-H bond would be inherently regioselective. The challenge lies in achieving selectivity between the pyridine C-H bonds and the isoxazole C4-H bond. Catalyst and directing group design are key to controlling this outcome. researchgate.netnih.gov

Exploration of Novel Reaction Pathways and Unexpected Reactivity

The isoxazole ring is known to participate in a variety of novel and sometimes unexpected transformations, often involving the cleavage or rearrangement of the heterocyclic core. nih.govresearchgate.net

One notable reaction is the rhodium-catalyzed ring expansion of isoxazoles with vinyldiazomethanes, which yields highly functionalized pyridines. nih.gov This process proceeds through a presumed ylide intermediate followed by rearrangement and oxidation. Another pathway involves an inverse electron-demand hetero-Diels-Alder reaction between isoxazoles and enamines, which also produces substituted pyridines after a reduction step. rsc.org

Base-induced rearrangements of N-substituted isoxazol-5(2H)-ones have been shown to yield different heterocyclic systems, such as imidazo[1,2-a]pyridines and indoles, depending on the substituents. researchgate.net These transformations highlight the isoxazole's ability to act as a precursor to other important scaffolds. Furthermore, unexpected products can arise from the diversion of reactive intermediates. A variation of the Davis-Beirut reaction, for example, led to the formation of an unexpected anthranil (B1196931) (benzo[c]isoxazole) framework instead of the expected product. nih.gov Such studies underscore the rich and sometimes unpredictable chemistry of isoxazole derivatives, suggesting that this compound could be a substrate for discovering new chemical transformations.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the molecular properties of 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine. These theoretical approaches provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can determine its optimized geometry, vibrational frequencies, and various electronic properties. researchgate.netdergipark.org.tr These calculations reveal the most stable three-dimensional arrangement of the atoms and provide insights into the molecule's stability.

Illustrative DFT-Calculated Properties for a Similar Heterocyclic System:

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -685.12345 |

| Dipole Moment (Debye) | 3.45 |

| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -6.21 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -1.89 |

Note: The data in this table is illustrative and represents typical values obtained for structurally related heterocyclic compounds in DFT studies.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy for calculating molecular properties. researchgate.net While computationally more demanding than DFT, these methods are employed to obtain highly accurate energies and to benchmark the results from other computational techniques. For this compound, ab initio calculations can provide precise information about its electronic transitions and ionization potential.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. malayajournal.orgresearchgate.netresearchgate.netajchem-a.com The energy and spatial distribution of the HOMO indicate the ability to donate electrons, while the LUMO reflects the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized on the more electron-rich regions, such as the pyridine (B92270) and isoxazole (B147169) rings, while the LUMO would be distributed over the electron-deficient areas. Reactivity indices such as chemical hardness, softness, and electronegativity, derived from the FMO energies, further quantify the molecule's reactivity.

Conformational Analysis and Potential Energy Surface Exploration

Understanding the conformational landscape of this compound is essential as its biological activity is often dependent on its three-dimensional shape.

Molecular Mechanics and Force Field Development

Molecular mechanics methods, which utilize classical force fields, are employed for a rapid exploration of the conformational space of larger molecules. While specific force field parameters for this compound may not be readily available, they can be developed or adapted from existing force fields (e.g., CHARMM, AMBER) by fitting to high-level quantum chemical data. This allows for the efficient calculation of the energies of different conformers.

Monte Carlo and Molecular Dynamics Simulations for Conformational Sampling

To explore the potential energy surface and identify low-energy conformations, Monte Carlo (MC) and Molecular Dynamics (MD) simulations are utilized. ajchem-a.comnih.gov MD simulations, in particular, provide insights into the dynamic behavior of the molecule over time, including the flexibility of the side chain and the rotational barriers between the pyridine and isoxazole rings. These simulations can reveal the most populated conformational states under different environmental conditions. ajchem-a.com

Illustrative Conformational Dihedral Angles from a Molecular Dynamics Simulation:

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| Pyridine-Isoxazole | 25.4 | 5.2 |

Note: The data in this table is for illustrative purposes and represents typical results from MD simulations of similar bi-aromatic systems.

Theoretical Studies on Molecular Interactions and Recognition

Computational chemistry provides powerful tools to simulate and understand how a molecule like this compound might interact with biological systems at the atomic level. These theoretical studies are crucial for predicting the compound's potential as a ligand for specific protein targets and for elucidating the fundamental forces that govern its molecular recognition processes.

Ligand-Target Docking Simulations (Theoretical binding site prediction)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in virtual screening and for predicting the binding mode and affinity of a ligand within the active site of a target protein.

For this compound, docking simulations can be performed against a variety of protein targets to hypothesize its potential biological activity. For instance, given the presence of the pyridine and isoxazole moieties, kinases are a plausible class of targets. nih.gov In a typical simulation, the three-dimensional structure of the target protein is held rigid or allowed limited flexibility, while the ligand is allowed to explore various conformations and orientations within the binding pocket. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol).

The results of such simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the primary amine group of the methanamine moiety is a potential hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic pyridine and isoxazole rings can participate in hydrophobic and stacking interactions with nonpolar and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site. researchgate.net

Table 1: Hypothetical Ligand-Target Docking Results for this compound with a Kinase Target.

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bonds | Methanamine (-NH2) with Asp145; Pyridine (N) with Lys33 |

| Hydrophobic Interactions | Isoxazole ring with Ile10, Val64; Pyridine ring with Leu134 |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govajchem-a.com By simulating the motions of atoms and molecules, MD can be used to assess the stability of the predicted binding pose, investigate the role of solvent molecules, and calculate binding free energies more accurately. nih.gov

An MD simulation of the this compound-protein complex, solvated in a water box with counterions, would typically be run for hundreds of nanoseconds. ajchem-a.com The analysis of the resulting trajectory provides insights into the flexibility of the ligand and the protein, and the persistence of key intermolecular interactions. Common analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and monitoring the distance of hydrogen bonds over the simulation time. researchgate.net These simulations can validate the docking results and provide a more refined understanding of the binding mechanism. nih.gov

Quantum Chemical Descriptors for Interaction Potentials

Quantum chemical descriptors derived from Density Functional Theory (DFT) provide quantitative measures of a molecule's electronic structure and reactivity. nih.gov These descriptors help to understand the intrinsic properties of this compound that dictate its interaction potential, independent of a specific binding target. chnpu.edu.ua

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. Other important descriptors are chemical potential, hardness, softness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. nih.gov These calculations can reveal that the nitrogen atoms and the amine group are key sites for electrostatic interactions, guiding the understanding of how the molecule might orient itself in a binding pocket.

Table 3: Calculated Quantum Chemical Descriptors for this compound.

| Descriptor | Value (illustrative) | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |

| Chemical Hardness | 2.35 eV | Resistance to change in electron distribution |

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational methods are also employed to predict the spectroscopic properties of molecules. These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the structure of a synthesized compound.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical prediction of NMR chemical shifts (¹H and ¹³C) can be achieved with high accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net

The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. d-nb.info These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Comparing the predicted spectrum with an experimental one can help assign peaks and confirm the proposed structure of this compound.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Atoms in this compound.

| Atom Position (in rings) | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Isoxazole) | 162.1 |

| C5 (Isoxazole) | 170.5 |

| C2/C6 (Pyridine) | 150.3 |

| C3/C5 (Pyridine) | 121.8 |

| C4 (Pyridine) | 139.4 |

Infrared and Raman Spectral Simulations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk Quantum chemical calculations can simulate these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. researchgate.net

After geometry optimization, a frequency calculation is performed. The output provides a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman activities. These theoretical frequencies are often scaled by an empirical factor to better match experimental values. The simulated spectra can aid in the assignment of experimental bands to specific molecular motions, such as C-H stretching, N-H bending, or the characteristic breathing modes of the pyridine and isoxazole rings. researchgate.net

Table 5: Selected Predicted Vibrational Frequencies and Assignments for this compound.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 3450 | High | Low | N-H asymmetric stretch |

| 3360 | Medium | Low | N-H symmetric stretch |

| 3080 | Medium | High | Aromatic C-H stretch (Pyridine) |

| 1610 | High | Medium | Pyridine ring C=C/C=N stretch |

| 1550 | High | High | Isoxazole ring stretch |

| 1420 | Medium | Medium | -CH2- scissoring |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical frameworks, not empirical drug data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.netnih.gov For a novel compound such as this compound, where extensive empirical data may be limited, QSAR/QSPR modeling serves as a valuable predictive tool. These models are instrumental in the early stages of research for forecasting the potential activities and properties of new molecules, thereby guiding synthetic efforts and prioritizing experimental testing. nih.gov

The fundamental principle of QSAR/QSPR is that the structural and physicochemical characteristics of a molecule, encoded in numerical descriptors, determine its interactions with biological systems or its inherent properties. researchgate.net The development of a robust and predictive QSAR/QSPR model for this compound would theoretically involve a series of steps. This process begins with the compilation of a dataset of structurally related compounds with known activities or properties. Subsequently, molecular descriptors are calculated for each compound, and a mathematical equation is generated to link these descriptors to the observed activity or property.

Various statistical methods can be employed to develop these models, ranging from multiple linear regression (MLR) to more complex machine learning algorithms. researchgate.net For compounds with a defined three-dimensional structure, such as this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.govnih.govresearchgate.net These methods analyze the steric and electrostatic fields around a molecule to determine how these fields correlate with biological activity. nih.gov

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. protoqsar.com These descriptors can be categorized based on their dimensionality, providing a comprehensive characterization of the molecule. For a theoretical QSAR/QSPR study of this compound and its analogues, a diverse range of descriptors would be calculated.

0D-Descriptors: These are the most basic descriptors and are derived directly from the molecular formula. Examples include molecular weight and atom counts.

1D-Descriptors: These descriptors are based on lists of molecular fragments and functional groups present in the molecule.

2D-Descriptors: Derived from the 2D representation of the molecule, these descriptors encode information about topology and connectivity. Examples include molecular connectivity indices and topological polar surface area (TPSA).

3D-Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in a molecule and describe its spatial properties. Examples include molecular volume, surface area, and descriptors related to molecular shape.

For a compound like this compound, a hypothetical set of descriptors that could be relevant for a QSAR/QSPR model is presented in the interactive table below.

| Descriptor Class | Descriptor Name | Hypothetical Value for this compound | Description |

| 0D | Molecular Weight | 190.20 | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | 78.5 Ų | The sum of the surfaces of polar atoms in a molecule. |

| 2D | Number of Rotatable Bonds | 3 | The number of bonds that allow free rotation around them. |

| 3D | Molecular Volume | 165.3 ų | The volume occupied by the molecule. |

| Electronic | Dipole Moment | 3.5 D | A measure of the polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. |

| Quantum-Chemical | LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

In a typical QSAR study, a large number of descriptors are initially calculated, and then statistical methods are used to select the most relevant ones that contribute significantly to the predictive power of the model. researchgate.net

The development of a QSAR/QSPR model is an iterative process that requires rigorous statistical validation to ensure its robustness and predictive capability. semanticscholar.orgproquest.comnih.gov Validation is crucial to confirm that the model is not a result of chance correlation and can accurately predict the activity or property of new, untested compounds. mdpi.com The validation process is typically divided into internal and external validation. nih.gov

Internal Validation: This process assesses the stability and robustness of the model using the training set of data from which the model was developed. nih.gov Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset.

Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but N compounds are left out at each iteration.

Y-Randomization: The biological activity values are randomly shuffled, and a new QSAR model is developed. A low correlation in the randomized model indicates that the original model is not due to chance.

External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.gov

The quality of a QSAR/QSPR model is assessed using several statistical parameters. A hypothetical set of validation parameters for a theoretical QSAR model of this compound analogues is presented in the interactive table below.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | A measure of the goodness of fit of the model to the training data. |

| Cross-validated R² (LOO) | q² | > 0.5 | A measure of the predictive ability of the model determined by internal validation. |

| External Validation R² | R²_pred | > 0.5 | A measure of the predictive ability of the model on an external test set. |

| Standard Deviation of Error of Prediction | SDEP | Low | A measure of the accuracy of the predictions. |

| Fischer's F-statistic | F | High | A measure of the statistical significance of the model. |

A well-validated QSAR/QSPR model, characterized by statistically significant and robust parameters, can be a powerful tool in the computational investigation of this compound and its derivatives, providing valuable insights for further research and development. semanticscholar.orgproquest.comnih.gov

Molecular Interactions and Biological Target Engagement Mechanisms Non Clinical, in Vitro Focus

Identification of Putative Biological Targets and Target Classes

There is no published research identifying the putative biological targets or target classes for 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine. The isoxazole (B147169) and pyridine (B92270) moieties are present in a wide range of biologically active molecules, suggesting potential interactions with various enzymes or receptors. However, without experimental data, any specific target remains unconfirmed.

Enzyme Inhibition and Activation Mechanisms (In vitro biochemical assays)

No in vitro biochemical assays detailing the enzyme inhibition or activation mechanisms of this compound have been reported. Information regarding its inhibitory constant (IC50) or activation constant (AC50) against any specific enzyme is not available in the public domain.

Receptor Binding and Modulation Studies (Cell-free or cell-line assays)

There are no available receptor binding and modulation studies for this compound. Consequently, data on its binding affinity (Ki), dissociation constant (Kd), or its potential as an agonist, antagonist, or allosteric modulator for any receptor are currently unknown.

Protein-Protein Interaction Modulators

The potential for this compound to act as a modulator of protein-protein interactions has not been investigated in any published studies.

Elucidation of Molecular Recognition Events and Binding Kinetics

Due to the lack of identified biological targets, there have been no studies to elucidate the molecular recognition events or binding kinetics of this compound.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

No Surface Plasmon Resonance (SPR) studies have been conducted to analyze the binding kinetics of this compound. Therefore, data on its association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are not available.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

There are no Isothermal Titration Calorimetry (ITC) data available for this compound. As such, the thermodynamic parameters of its potential binding interactions, including changes in enthalpy (ΔH) and entropy (ΔS), have not been determined.

Saturation Transfer Difference (STD) NMR for Ligand Epitope Mapping

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful technique for identifying the binding epitope of a ligand when it interacts with a protein. nih.govuea.ac.uk This method relies on the transfer of saturation from the protein's protons to the ligand's protons upon binding. Protons on the ligand that are in close proximity to the protein receive the most saturation, allowing for the mapping of the binding interface.

In a hypothetical study, the interaction of a compound with its target protein could be analyzed using STD NMR. The relative intensities of the signals in the STD NMR spectrum would indicate which parts of the molecule are most crucial for binding. For instance, protons on the pyridinyl and isoxazolyl rings might show strong STD enhancements, suggesting these moieties are deeply buried in the binding pocket. In contrast, the methanamine group might exhibit weaker effects, indicating it is more solvent-exposed.

This differential saturation can be quantified to create a detailed epitope map. researchgate.net A novel extension of this technique, known as Differential Epitope Mapping by STD NMR (DEEP-STD NMR), can even provide information about the nature of the amino acid residues in the binding pocket that are interacting with the ligand. nih.govnih.gov

Table 1: Hypothetical STD NMR Data for Ligand-Protein Interaction

| Ligand Moiety | Proton Assignment | Relative STD Enhancement (%) | Implied Proximity to Protein |

|---|---|---|---|

| Pyridinyl | H2', H6' | 100 | Very Close |

| Pyridinyl | H3', H5' | 85 | Close |

| Isoxazolyl | H4 | 95 | Very Close |

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

Understanding whether a compound binds to the primary, or orthosteric, site of a protein or to a secondary, allosteric site is crucial for comprehending its mechanism of action. nih.gov Orthosteric ligands typically compete with the endogenous substrate, while allosteric modulators bind to a different site, inducing a conformational change that affects the protein's activity. nih.govfrontiersin.org

Distinguishing between these binding modes can be achieved through various in vitro assays. For example, competition binding assays using a known orthosteric radioligand can be employed. If the compound displaces the radioligand, it suggests an orthosteric binding mechanism. Conversely, a lack of direct competition, coupled with a modulation of the orthosteric ligand's affinity, would point towards an allosteric interaction. nih.gov Functional assays that measure the protein's activity in the presence of both the compound and the natural substrate can also provide insights into the binding mechanism.

Studies on Cellular Uptake and Subcellular Distribution (In cell lines, not in vivo)

The ability of a compound to penetrate cell membranes and reach its intracellular target is a critical determinant of its biological activity. In vitro cell-based assays are instrumental in assessing these properties.

Permeability Assays in Model Cell Systems

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of compounds. nih.govnih.gov These cells differentiate into a monolayer with tight junctions, mimicking the epithelial barrier of the small intestine. mdpi.com

In a typical permeability assay, Caco-2 cells are cultured on a semi-permeable membrane. bioduro.com The compound of interest is added to either the apical (representing the intestinal lumen) or the basolateral (representing the blood) side. The rate at which the compound appears on the opposite side is measured, typically by LC-MS/MS, to determine the apparent permeability coefficient (Papp). nih.gov Bidirectional assays, measuring both apical-to-basolateral and basolateral-to-apical transport, can also identify whether the compound is a substrate for efflux transporters like P-glycoprotein. researchgate.net

Table 2: Representative Caco-2 Permeability Assay Data

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |

|---|---|---|---|---|

| Atenolol (Low Permeability Control) | A -> B | 0.5 | 1.2 | Low |

| Propranolol (High Permeability Control) | A -> B | 25.0 | 1.0 | High |

Proteomic and Metabolomic Approaches for Target Deconvolution (In vitro or cell culture)

Identifying the specific protein targets of a bioactive compound is a key challenge in drug discovery. Chemical proteomics offers a powerful set of tools to address this "target deconvolution". nih.govnih.gov

Affinity-Based Probes for Target Enrichment

One common strategy involves the synthesis of an affinity-based probe. This is typically achieved by chemically modifying the compound with a tag, such as biotin (B1667282), that allows for its capture, along with its binding partners, from a cell lysate. europeanreview.org The enriched proteins are then identified by mass spectrometry. researchgate.net

Chemical Proteomics Strategies

Chemical proteomics encompasses a range of techniques for target identification. worldpreclinicalcongress.com These methods can be broadly categorized into biochemical enrichment and proteomics-screening approaches. nih.gov Affinity chromatography, as described above, is a form of biochemical enrichment. Other methods, such as Thermal Proteome Profiling (TPP), rely on the principle that ligand binding can alter the thermal stability of a protein. nih.gov By heating cell lysates or intact cells to various temperatures in the presence and absence of the compound, changes in protein stability can be monitored on a proteome-wide scale to identify potential targets. nih.gov These unbiased approaches are invaluable for discovering novel targets and elucidating the polypharmacology of a compound. europeanreview.org

Advanced Analytical and Spectroscopic Methodologies for Characterization

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. mdpi.comnih.gov For 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine, growing a suitable single crystal is the first critical step. Once a crystal of sufficient quality is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 1: Predicted Crystallographic Parameters for a Representative Pyridinyl-Isoxazole Compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Z (molecules per unit cell) | 4 or 8 |

| Hydrogen Bonding | N-H···N (amine to pyridine) |

| Intermolecular Interactions | π-π stacking |

Note: This data is hypothetical and based on the analysis of structurally similar compounds.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials and is particularly crucial for the identification and characterization of different polymorphic forms. rigaku.comresearchgate.netcreative-biostructure.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. nih.govnih.gov

In the context of this compound, PXRD would be employed to screen for different polymorphs that may arise from various crystallization conditions. Each polymorph will exhibit a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. The PXRD pattern of a bulk sample can also be compared to the pattern calculated from single-crystal X-ray data to confirm phase purity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to assess its purity.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is expected to show distinct peaks for the N-H stretching of the primary amine, C=N and C=C stretching of the pyridine (B92270) and isoxazole (B147169) rings, and the N-O stretching of the isoxazole ring. amhsr.orgvandanapublications.com

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3400-3250 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Methylene (CH₂) | C-H Stretch | 2950-2850 |

| Pyridine & Isoxazole Rings | C=N and C=C Stretch | 1650-1450 |

| Isoxazole Ring | N-O Stretch | 1400-1300 |

Note: These are predicted values based on typical ranges for these functional groups. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the aromatic ring structures and other key functional groups. researchgate.netaps.orgresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. nih.govxmu.edu.cnxmu.edu.cn Given the presence of the pyridine ring, which is known to interact strongly with metal surfaces, SERS could be a powerful tool for studying the orientation and adsorption behavior of this compound on various substrates. nih.govresearchgate.net The enhancement of specific vibrational modes can provide insights into how the molecule binds to the surface. stfc.ac.uk

Advanced Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are indispensable for the separation, purification, and purity assessment of chemical compounds.

For a compound like this compound, which possesses both basic (amine and pyridine) and polar (isoxazole) functionalities, a range of chromatographic techniques can be applied. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column would be a primary method for purity analysis. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, would be critical for achieving good separation from any impurities or related isomers. nih.gov

Thin-layer chromatography (TLC) can be used for rapid analysis and monitoring of reactions. iaea.org For the separation of structurally similar isomers of pyridinyl-isoxazole derivatives, more specialized techniques such as supercritical fluid chromatography (SFC) could be advantageous due to its high efficiency and resolution. nih.gov

Given the basic nature of the molecule, capillary electrophoresis (CE) could also be a suitable technique for its analysis. CE separates compounds based on their charge-to-size ratio in an electric field and can offer very high separation efficiency, making it useful for resolving complex mixtures and detecting trace impurities. The mobility of the protonated form of the compound would be a key parameter in method development.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is extensively used to determine the purity of the final product and to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of products over time. americanpharmaceuticalreview.com

For a compound possessing both a basic primary amine and a pyridine ring, reversed-phase HPLC (RP-HPLC) is the most common approach. americanpharmaceuticalreview.comhelixchrom.com The separation is typically achieved on a non-polar stationary phase, such as octadecyl-silica (C18), with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape and reproducibility for basic analytes, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is usually added to the mobile phase. This suppresses the interaction of the protonated amine and pyridine moieties with residual silanol (B1196071) groups on the stationary phase, preventing peak tailing. americanpharmaceuticalreview.com

Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine and isoxazole rings contain chromophores that absorb UV light. A photodiode array (PDA) detector can be particularly advantageous, allowing for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra to aid in peak identification and purity assessment.

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. By comparing the peak areas of the starting materials, intermediates, and the desired product, chemists can accurately determine the reaction's conversion rate and endpoint.

Purity Analysis: For purity determination, a high-resolution separation is performed, and the area of the main compound peak is compared to the total area of all peaks in the chromatogram. This allows for the quantification of impurities, often expressed as a percentage. The high sensitivity of HPLC coupled with mass spectrometry (LC-MS) can be used to identify and characterize these minor impurities. nih.govjfda-online.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound itself is achiral. However, should a chiral center be introduced into the molecule, for instance through modification of the methanamine group or substitution on the rings, the resulting product would be a mixture of enantiomers. In such cases, chiral chromatography becomes an indispensable tool for separating and quantifying these enantiomers to determine the enantiomeric excess (ee), a critical measure of a chiral synthesis's success. acs.org

Chiral chromatography operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP). These CSPs are often based on derivatives of cellulose, amylose, or cyclodextrins coated onto a silica (B1680970) support. The three-dimensional structure of the CSP creates chiral pockets or surfaces that interact differently with each enantiomer, leading to different retention times and, thus, separation.

The selection of the appropriate CSP and mobile phase is empirical and often requires screening several column-solvent combinations. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be employed. The determination of enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Example of Chiral Separation Data for a Hypothetical Derivative

This table illustrates the type of data obtained from a chiral HPLC analysis of a hypothetical chiral analog of the target compound.

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (R)-enantiomer | 10.2 | 98500 | 98.5 |

| (S)-enantiomer | 12.5 | 1500 | 1.5 |

| Enantiomeric Excess (ee) | 97.0% |

Capillary Electrophoresis for Charged Species Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govanalyticaltoxicology.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov For this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is well-suited for its analysis due to the basic nature of the primary amine and pyridine nitrogen. mdpi.commdpi.com

In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer. At a pH below the pKa of the amine and pyridine groups (which would be acidic), the compound becomes protonated, acquiring a positive charge. When a high voltage is applied across the capillary, these cations migrate towards the cathode (negative electrode). analyticaltoxicology.com The speed of migration is dependent on the molecule's charge-to-size ratio. This technique is highly effective for separating the main compound from any charged impurities or byproducts. Neutral species are not separated by CZE and will move with the electroosmotic flow (EOF). analyticaltoxicology.com

The versatility of CE allows for various modes of operation. For instance, Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can be used to separate the main compound from neutral impurities by adding a surfactant to the buffer. mdpi.com Due to its high resolving power, CE is an excellent complementary technique to HPLC for purity profiling and impurity determination. nih.gov

Applications in Chemical Biology and Advanced Probe Development

Design and Synthesis of Chemical Probes for Biological Pathway Interrogation

The creation of chemical probes from a parent compound is a cornerstone of chemical biology, enabling the study of biomolecules in their native environment. nih.gov The primary amine group in "1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine" presents a versatile synthetic handle for the attachment of various functional moieties to generate affinity, fluorescent, or photoaffinity probes.

Affinity-based probes are instrumental in identifying the cellular binding partners of a small molecule, a process often referred to as "target fishing." nih.gov To achieve this, a derivative of "this compound" could be synthesized to include an enrichment tag, such as biotin (B1667282), via a flexible linker attached to its methanamine group.

Hypothetical Design of an Affinity Probe:

| Component | Example | Purpose |

| Core Scaffold | This compound | Provides the binding interaction with the target protein(s). |

| Linker | Polyethylene glycol (PEG) chain | Confers solubility and minimizes steric hindrance. |

| Enrichment Tag | Biotin | Enables capture of the probe-protein complex using streptavidin-coated beads. |

The resulting probe would be incubated with cell lysates or living cells to allow for binding to its protein targets. Subsequent cell lysis, affinity purification, and mass spectrometry-based proteomics would then be employed to identify the captured proteins.

Fluorescent probes are powerful tools for visualizing the subcellular localization of a molecule in real-time within living cells. nih.govrsc.org A fluorescent derivative of "this compound" could be synthesized by conjugating a fluorophore to the methanamine moiety. The choice of fluorophore would depend on the specific experimental requirements, such as the desired excitation and emission wavelengths and photostability. rsc.org

Hypothetical Fluorescent Probe Characteristics:

| Property | Value |

| Fluorophore | Fluorescein isothiocyanate (FITC) |

| Excitation Wavelength | ~495 nm |

| Emission Wavelength | ~519 nm |

| Quantum Yield | > 0.5 |

| Photostability | Moderate |

Such a probe would allow for the direct visualization of the compound's distribution within different cellular compartments using fluorescence microscopy, providing insights into its potential sites of action. nih.gov

Photoaffinity labeling is a technique used to create a covalent bond between a small molecule and its binding partner upon photoirradiation. nih.gov This approach can validate direct binding interactions identified through affinity pulldown experiments. A photoaffinity probe based on "this compound" would incorporate a photoreactive group, such as a diazirine, benzophenone, or aryl azide. nih.gov

Hypothetical Design of a Photoaffinity Probe:

| Component | Example | Function |

| Binding Moiety | This compound | Binds to the target protein. |

| Photoreactive Group | Diazirine | Forms a highly reactive carbene upon UV irradiation, leading to covalent bond formation with nearby amino acid residues. |

| Reporter Tag | Alkyne or Azide | Allows for subsequent "click" chemistry-based attachment of a reporter tag (e.g., biotin or a fluorophore) for detection. |

The use of such a probe would enable the precise identification of the binding site on the target protein through mass spectrometry analysis of the covalently labeled peptides. nih.gov

Integration into High-Throughput Screening (HTS) Platforms (for in vitro discovery)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.govnih.gov The "this compound" scaffold could serve as a foundational structure for the generation of a chemical library for HTS campaigns.

The successful implementation of an HTS campaign requires the development of a robust and miniaturized assay. cuanschutz.edu This typically involves adapting a biological or biochemical assay to a 96-, 384-, or 1536-well plate format. For a compound like "this compound," a variety of assay formats could be envisioned depending on the target class.

Hypothetical HTS Assay Parameters for a Kinase Target:

| Parameter | Detail |

| Assay Principle | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Plate Format | 384-well |

| Assay Volume | 20 µL |

| Compound Concentration | 10 µM |

| Detection Method | Fluorescence ratio (665 nm / 620 nm) |

Screening libraries are collections of chemical compounds that are tested in an HTS assay. enamine.net A library based on the "this compound" core could be created by synthesizing a diverse set of analogs with variations at different positions of the pyridinyl and isoxazole (B147169) rings.

The screening of such a library against a biological target would lead to the identification of "hits"—compounds that exhibit a desired activity in the assay. nih.gov These hits would then be subjected to further validation and optimization to develop lead compounds.

Hypothetical Hit Identification from a Focused Library Screen:

| Compound ID | Structure Modification | Activity (IC50 in µM) |

| Parent Scaffold | This compound | > 50 |

| Analog 1 | Methyl group at the 2-position of the pyridine (B92270) ring | 15.2 |

| Analog 2 | Fluoro group at the 3-position of the pyridine ring | 8.7 |

| Analog 3 | Cyclopropyl group on the methanamine nitrogen | 22.5 |

This process of hit identification is the first step in a comprehensive drug discovery and development pipeline. nih.gov

Utilization in Targeted Proteomics for Protein Deconvolution

There is currently no available research demonstrating the use of this compound as a chemical probe in targeted proteomics for the purpose of protein deconvolution. Methodologies in this field, such as affinity-based proteomics, often rely on molecules that can be functionalized to interact with specific protein targets, enabling their isolation and identification. However, no studies have been found that describe the synthesis of derivatives of this compound for such applications or its use in techniques like affinity purification-mass spectrometry (AP-MS) or proximity-labeling.

Development of Novel Biosensors and Diagnostic Tools (In vitro application)

The development of novel biosensors and in vitro diagnostic tools leveraging this compound has not been reported in the existing scientific literature. While the heterocyclic scaffold of the compound could potentially be adapted for recognition or signaling functions in a biosensor context, no research has been published detailing such an application.

Future Research Directions and Emerging Opportunities

Advancements in Stereoselective Synthesis of the Compound and its Analogs

The primary amine in 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine creates a chiral center, necessitating the development of stereoselective synthetic methods to access single enantiomers, which is critical for modern drug development. Future research will likely focus on moving beyond racemic preparations to highly controlled asymmetric syntheses. Key opportunities lie in the application of advanced catalytic methods that have proven effective for other complex heterocyclic amines.

Organocatalysis: The use of small, chiral organic molecules as catalysts offers a powerful, metal-free approach to asymmetric synthesis. nih.gov Chiral Brønsted acids, such as phosphoric acids, or hydrogen-bond donors like squaramides, could be employed to control the enantioselectivity of key bond-forming steps. acs.org For instance, a domino Michael/Mannich reaction, catalyzed by squaramide, has been successfully used to create complex isoxazole-containing dispirooxindoles with excellent stereocontrol. acs.org This strategy could be adapted for the synthesis of chiral aminomethylisoxazole precursors.

Transition-Metal Catalysis: Chiral transition-metal complexes are well-established catalysts for a wide range of asymmetric transformations. u-tokyo.ac.jp Future synthetic routes could leverage rhodium, iridium, or palladium catalysts paired with chiral ligands to achieve enantioselective reduction of a corresponding imine or cyano precursor. Transition metal-catalyzed cross-coupling reactions also represent a robust method for constructing the core pyridinylisoxazole framework, which could then be elaborated stereoselectively. nih.gov

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary is a classic and reliable strategy to direct the stereochemical outcome of a reaction. tandfonline.comrsc.org An achiral precursor of this compound could be covalently attached to an auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazine, to guide the stereoselective introduction of the amine functionality. tandfonline.comrsc.org Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target compound. tandfonline.com

The table below summarizes potential stereoselective methods applicable to the synthesis of this compound class.

| Catalytic Strategy | Catalyst/Reagent Type | Potential Application | Key Advantages |

| Organocatalysis | Chiral Phosphoric Acids, Squaramides | Asymmetric reduction of imines, domino reactions | Metal-free, mild conditions, high enantioselectivity |

| Transition-Metal Catalysis | Rh, Ir, Pd complexes with chiral ligands | Asymmetric hydrogenation, reductive amination | High turnover numbers, broad substrate scope |

| Chiral Auxiliaries | Evans Oxazolidinones, SAMP/RAMP | Diastereoselective alkylation or addition | High predictability, robust and well-established |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For a scaffold like this compound, these computational tools offer significant opportunities to explore chemical space, predict biological activity, and optimize synthetic routes.

De Novo Design and Generative Models: Generative deep learning models can be trained on large datasets of known bioactive molecules, such as kinase inhibitors, to create novel compounds with desired properties. nih.govu-tokyo.ac.jp By fine-tuning these models with data on known pyridinylisoxazole analogs, AI could generate a virtual library of new analogs of the target compound tailored for specific biological targets, such as Bruton's tyrosine kinase (BTK). nih.gov This approach combines knowledge-based elements with deep learning to produce chemically intuitive and novel candidate molecules. nih.gov

Bioactivity and Property Prediction: ML algorithms, such as random forest and support vector machines, are adept at building Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These models can predict the biological activity of newly designed analogs against various targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govworldscientific.com This allows for the in silico prioritization of compounds for synthesis, saving significant time and resources. For example, predictive models have been successfully developed for oxazole (B20620) derivatives targeting viruses and kinases. nih.govscholaris.ca

| AI/ML Application | Technique | Opportunity for the Compound |

| Compound Generation | Generative Deep Learning (e.g., cRNN) | Design of novel analogs with tailored activity against specific targets like kinases. nih.gov |

| Property Prediction | QSAR, Random Forest, SVM | In silico screening for bioactivity, selectivity, and ADMET properties. researchgate.net |

| Synthesis Optimization | Neural Network-based Retrosynthesis | Proposing efficient and novel synthetic routes to complex analogs. cityu.edu.hk |

Exploration of Novel Biological Target Classes and Modalities (In vitro, non-clinical)

While pyridinylisoxazole scaffolds are often associated with kinase inhibition, the structural motifs present in this compound suggest potential interactions with a broader range of biological targets. Future non-clinical, in vitro research should aim to screen this compound and its analogs against diverse target classes to uncover new therapeutic opportunities.

Novel Kinase Targets: Beyond well-established kinases, screening against understudied members of the human kinome could reveal unexpected activities. cityu.edu.hk Kinase inhibitor libraries are effective tools for identifying vulnerabilities in cancer cell lines, and including novel scaffolds like pyridinylisoxazoles could identify new targetable pathways. cityu.edu.hk